molecular formula C12H16BrNO3Si B12728300 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-bromophenyl)- CAS No. 86806-91-9

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-bromophenyl)-

Cat. No.: B12728300
CAS No.: 86806-91-9
M. Wt: 330.25 g/mol
InChI Key: MPTSAWPOTLZOST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-bromophenyl)- is a complex organosilicon compound. This compound belongs to the class of silatranes, which are known for their unique tricyclic structure and significant biological activity

Preparation Methods

The synthesis of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-bromophenyl)- typically involves the reaction of silatrane HSi(OCH2CH2)3N with mercury (II) salts HgX2, where X can be various substituents such as OCOMe, OCOCF3, OCOCCl3, SCN, or Br . This reaction yields the corresponding 1-substituted silatranes in good yields. The reaction conditions usually involve moderate temperatures and the use of solvents like dichloromethane or toluene.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-bromophenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-bromophenyl)- exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its unique tricyclic structure. The silicon atom in the silatrane structure can form strong bonds with oxygen and nitrogen atoms, facilitating interactions with biological molecules.

Comparison with Similar Compounds

Similar compounds to 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-bromophenyl)- include:

The uniqueness of 2,8,9-Trioxa-5-aza-1-silabicyclo(33

Properties

CAS No.

86806-91-9

Molecular Formula

C12H16BrNO3Si

Molecular Weight

330.25 g/mol

IUPAC Name

1-(4-bromophenyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane

InChI

InChI=1S/C12H16BrNO3Si/c13-11-1-3-12(4-2-11)18-15-8-5-14(6-9-16-18)7-10-17-18/h1-4H,5-10H2

InChI Key

MPTSAWPOTLZOST-UHFFFAOYSA-N

Canonical SMILES

C1CO[Si]2(OCCN1CCO2)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.